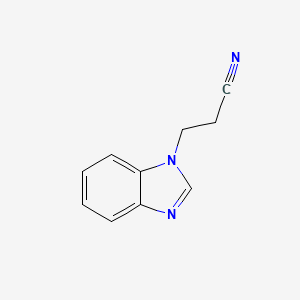

3-(1H-benzimidazol-1-yl)propanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(benzimidazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNGGCURDWJVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388193 | |

| Record name | 3-(1H-benzimidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-84-0 | |

| Record name | 3-(1H-benzimidazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(1H-benzimidazol-1-yl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-(1H-benzimidazol-1-yl)propanenitrile, a key intermediate in the development of various biologically active compounds. This document details the synthetic protocol, purification methods, and comprehensive characterization data.

Synthesis

The synthesis of this compound is typically achieved through an aza-Michael addition reaction between benzimidazole and acrylonitrile. This reaction is a well-established method for forming a carbon-nitrogen bond.[1] Various catalytic systems and reaction conditions have been explored to optimize this transformation, including the use of basic catalysts and microwave irradiation to enhance reaction rates and yields.[1]

Experimental Protocol: Aza-Michael Addition

This protocol outlines a general and effective method for the synthesis of this compound.

Materials:

-

Benzimidazole

-

Acrylonitrile

-

Potassium carbonate (anhydrous)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Apparatus for filtration

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

In a round-bottom flask, dissolve benzimidazole (1 equivalent) in ethanol.

-

To this solution, add anhydrous potassium carbonate (1.2 equivalents) as a catalyst.

-

Add acrylonitrile (1.5 equivalents) dropwise to the reaction mixture at room temperature with vigorous stirring.

-

After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane solvent system.

-

Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a solid.

Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. These methods include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| Appearance | Solid |

| CAS Number | 4414-84-0 |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2250 | C≡N (nitrile) stretching |

| ~3050-3150 | Aromatic C-H stretching |

| ~2850-2950 | Aliphatic C-H stretching |

| ~1610 | C=N and C=C stretching |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | N-CH-N (Benzimidazole C2-H) |

| ~7.7 | m | 2H | Aromatic C-H (Benzimidazole) |

| ~7.3 | m | 2H | Aromatic C-H (Benzimidazole) |

| ~4.7 | t | 2H | N-CH₂ |

| ~3.1 | t | 2H | CH₂-CN |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~144 | N-CH-N (Benzimidazole C2) |

| ~143 | Quaternary Aromatic C (Benzimidazole) |

| ~134 | Quaternary Aromatic C (Benzimidazole) |

| ~123 | Aromatic C-H (Benzimidazole) |

| ~122 | Aromatic C-H (Benzimidazole) |

| ~119 | Aromatic C-H (Benzimidazole) |

| ~117 | C≡N (nitrile) |

| ~110 | Aromatic C-H (Benzimidazole) |

| ~40 | N-CH₂ |

| ~18 | CH₂-CN |

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Assignment |

| 172.08 | [M+H]⁺ (Calculated for C₁₀H₁₀N₃⁺: 172.09) |

| 171.08 | [M]⁺ (Calculated for C₁₀H₉N₃: 171.08) |

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

3-(1H-benzimidazol-1-yl)propanenitrile chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-(1H-benzimidazol-1-yl)propanenitrile, tailored for researchers, scientists, and drug development professionals. The information is compiled from various public sources and presented in a structured format for clarity and ease of comparison.

Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazole moiety linked to a propanenitrile group. Its fundamental chemical and physical properties are summarized below.

General and Computed Properties

The following table outlines the key identifiers and computed physicochemical properties of the molecule.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 171.20 g/mol | PubChem[1] |

| CAS Number | 4414-84-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3-AA | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Physical Properties

Experimental data for the physical properties of this compound is limited. The known experimental value is presented in the table below.

| Property | Value | Source |

| Melting Point | 108-109 °C | Exclusive Chemistry Ltd. |

Chemical Structure

The structural characteristics of this compound are defined by the fusion of a benzene and an imidazole ring, with a propanenitrile substituent on one of the nitrogen atoms of the imidazole ring.

Caption: 2D chemical structure of this compound.

Note: Detailed experimental structural data, such as crystal structure, bond lengths, and bond angles for this specific compound, are not currently available in public crystallographic databases.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a Michael addition reaction. This involves the reaction of benzimidazole with acrylonitrile. While the general synthetic route is known, a detailed, step-by-step experimental protocol with specific reagents, quantities, reaction conditions, and purification methods is not available in the reviewed literature.

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Comprehensive experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer effects.[3][4] However, specific studies on the biological activity of this compound are lacking in the current scientific literature. Consequently, there is no information available regarding its mechanism of action or any associated signaling pathways.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. Researchers should independently verify all information before use.

References

- 1. This compound | C10H9N3 | CID 2998555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4414-84-0 [chemicalbook.com]

- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(1H-benzimidazol-1-yl)propanenitrile. While specific quantitative biological data for this compound is limited in publicly available literature, this guide extrapolates potential activities based on the well-established pharmacology of the benzimidazole scaffold.

Chemical Identity and Properties

IUPAC Name: 3-(benzimidazol-1-yl)propanenitrile[1]

Synonyms: 3-(1H-1,3-benzodiazol-1-yl)propanenitrile, 1H-Benzimidazole-1-propanenitrile, N-(cyanoethyl)benzimidazole[1]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |

| Molecular Weight | 171.20 g/mol | PubChem[1] |

| CAS Number | 4414-84-0 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | 108-109 °C | Exclusive Chemistry Ltd. |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. | General chemical knowledge |

Synthesis

The synthesis of this compound is typically achieved through a cyanoethylation reaction, a type of Michael addition, between benzimidazole and acrylonitrile.

Experimental Protocol: Proposed Synthesis

This protocol is adapted from a similar synthesis of 3-(1H-imidazol-1-yl)propanenitrile and is expected to yield the desired product.[2]

Materials:

-

1H-Benzimidazole

-

Acrylonitrile

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1H-Benzimidazole (1 equivalent) in absolute ethanol.

-

Add acrylonitrile (1.1-1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol and excess acrylonitrile under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

dot

Caption: Synthetic workflow for this compound.

Biological Activities and Potential Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates. The biological activities of this class of compounds are diverse and include antimicrobial, anticancer, antiviral, and anti-inflammatory effects.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.

Table 2: Potential Antimicrobial Targets of Benzimidazole Derivatives

| Target | Organism Type | Potential Mechanism of Action |

| Tubulin Polymerization | Fungi, Helminths | Disruption of microtubule formation, leading to cell cycle arrest and impaired cellular transport. |

| DNA Gyrase/Topoisomerase | Bacteria | Inhibition of DNA replication and repair. |

| Ergosterol Biosynthesis | Fungi | Disruption of fungal cell membrane integrity. |

A variety of benzimidazole derivatives have shown significant activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range.[3][4][5]

Anticancer Activity

The anticancer properties of benzimidazoles are attributed to their ability to interact with various molecular targets involved in cancer cell proliferation and survival.

Table 3: Potential Anticancer Targets of Benzimidazole Derivatives

| Target | Cancer Type | Potential Mechanism of Action |

| Tubulin Polymerization | Various | Disruption of mitotic spindle formation, leading to apoptosis. |

| Tyrosine Kinases (e.g., VEGFR, EGFR) | Various | Inhibition of signaling pathways that promote angiogenesis and cell proliferation. |

| PARP (Poly(ADP-ribose) polymerase) | DNA repair-deficient cancers | Inhibition of DNA repair mechanisms, leading to synthetic lethality. |

Numerous studies have reported the cytotoxic effects of benzimidazole derivatives against a range of cancer cell lines, with IC₅₀ values often in the micromolar to nanomolar range.[6][7][8][9][10]

dot

Caption: Potential signaling pathways modulated by benzimidazole derivatives.

Future Directions

This compound represents a simple yet potentially bioactive scaffold. Further research is warranted to:

-

Confirm Biological Activity: Screen the compound against a panel of microbial strains and cancer cell lines to determine its specific MIC and IC₅₀ values.

-

Elucidate Mechanism of Action: Conduct detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate derivatives to optimize potency and selectivity.

Conclusion

While direct experimental data on this compound is limited, its structural relationship to a wide range of biologically active benzimidazoles suggests its potential as a valuable starting point for the development of novel therapeutic agents. The synthetic route is straightforward, making it an accessible molecule for further investigation by researchers in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide serve as a foundation for future exploration of this promising compound.

References

- 1. This compound | C10H9N3 | CID 2998555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijirt.org [ijirt.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. neuroquantology.com [neuroquantology.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanenitrile (CAS: 4414-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-1-yl)propanenitrile, with the CAS number 4414-84-0, is a nitrile-containing benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This is attributed to its structural similarity to naturally occurring purines, allowing for interaction with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic data, and potential biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 4414-84-0 | [1] |

| Molecular Formula | C₁₀H₉N₃ | [1][2] |

| Molecular Weight | 171.20 g/mol | [1][2] |

| Melting Point | 108-109 °C | [3] |

| Boiling Point | 380.9 °C (calculated) | [4] |

| Density | 1.15 g/cm³ (calculated) | [4] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available. Expected to have some solubility in polar organic solvents. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the cyanoethylation of benzimidazole. This reaction involves the Michael addition of the benzimidazole nitrogen to acrylonitrile.

Experimental Protocol: Cyanoethylation of Benzimidazole

This protocol is adapted from the synthesis of a similar compound, 3-(1H-imidazol-1-yl)propanenitrile[5].

Materials:

-

Benzimidazole

-

Acrylonitrile

-

Ethanol (or another suitable solvent)

-

Base catalyst (e.g., potassium carbonate, optional)[6]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzimidazole in ethanol.

-

Add an excess of acrylonitrile to the solution.

-

Optionally, a catalytic amount of a base like potassium carbonate can be added to facilitate the reaction[6].

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess acrylonitrile and ethanol under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzimidazole ring and the propanenitrile side chain.

-

Benzimidazole Protons: A complex multiplet pattern in the aromatic region (typically δ 7.2-8.2 ppm) is expected for the four protons on the benzene ring. The proton at the 2-position of the imidazole ring will likely appear as a singlet at a downfield chemical shift (around δ 8.0 ppm).

-

Propanenitrile Protons: Two triplets are anticipated for the methylene groups of the propanenitrile chain. The methylene group attached to the benzimidazole nitrogen (-N-CH₂-) would appear at a more downfield position (around δ 4.5 ppm) compared to the methylene group adjacent to the nitrile (-CH₂-CN, around δ 2.9 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule.

-

Benzimidazole Carbons: The carbons of the benzimidazole ring are expected to resonate in the aromatic region (δ 110-150 ppm).

-

Propanenitrile Carbons: The nitrile carbon (-CN) will appear at a characteristic downfield shift (around δ 117 ppm). The two methylene carbons will resonate in the aliphatic region (δ 20-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide information about the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected around 2240-2260 cm⁻¹ for the nitrile group.

-

C=N and C=C Stretching: Absorptions in the range of 1450-1620 cm⁻¹ are characteristic of the benzimidazole ring system.

-

C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed below 3000 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyanoethyl group or cleavage of the propanenitrile side chain.

Potential Biological Activities

While no specific biological activity data for this compound has been found, the extensive research on benzimidazole derivatives suggests a high potential for various pharmacological effects, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous benzimidazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines[7][8]. The proposed mechanisms of action for some of these derivatives include:

-

Tubulin Polymerization Inhibition: Benzimidazoles can bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis[9].

-

Enzyme Inhibition: Certain benzimidazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase.

Antimicrobial Activity

Benzimidazole derivatives are known to possess broad-spectrum antimicrobial activity, including antibacterial and antifungal effects[10][11].

-

Antifungal Activity: The mechanism of antifungal action for some benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane[10]. This leads to increased membrane permeability and ultimately cell death. Several studies have reported the potent anti-Candida activity of imidazole and benzimidazole derivatives, with some compounds showing lower Minimum Inhibitory Concentrations (MICs) than the standard drug fluconazole[12][13].

-

Antibacterial Activity: The antibacterial effects of benzimidazoles can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes.

Experimental Protocols for Biological Assays

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Procedure:

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a suitable candidate for further investigation in drug discovery programs. Although specific biological data for this compound is limited in the public domain, the well-established and diverse pharmacological activities of the benzimidazole scaffold, particularly in oncology and infectious diseases, strongly suggest its potential as a valuable lead molecule. The experimental protocols and predictive data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related benzimidazole derivatives. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and spectroscopic profile.

References

- 1. This compound | C10H9N3 | CID 2998555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4414-84-0 [chemicalbook.com]

- 3. exchemistry.com [exchemistry.com]

- 4. lookchem.com [lookchem.com]

- 5. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Mode of action of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]

- 12. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole core, a bicyclic aromatic system forged from the fusion of benzene and imidazole, stands as a quintessential privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity in the 19th century to the structural cornerstone of numerous blockbuster drugs is a testament to its remarkable chemical versatility and profound biological significance. This technical guide provides an in-depth exploration of the discovery and historical development of benzimidazole derivatives, detailing the seminal synthetic methodologies, key experimental protocols, and the evolution of their therapeutic applications. We will dissect the mechanisms of action that underpin their efficacy as anthelmintics and proton pump inhibitors, supported by quantitative data and visualized through logical and signaling pathway diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the ongoing quest for novel therapeutics built upon the enduring benzimidazole framework.

The Genesis of a Scaffold: Early Discovery and Synthesis

The history of benzimidazole begins in the late 19th century. The first synthesis of a benzimidazole derivative, specifically 2,5-dimethyl-1H-benzo[d]imidazole, was reported by Hobrecker in 1872.[1][2][3][4] This pioneering work involved the reduction of 2-nitro-4-methylacetanilide followed by an intramolecular cyclization.[3] A few years later, a more general and foundational method for creating the benzimidazole core was established through the condensation reaction of an o-phenylenediamine with a carboxylic acid or an aldehyde, a method that remains a staple in contemporary organic synthesis.[5][6] The parent compound, benzimidazole, is produced by the condensation of o-phenylenediamine with formic acid.[7]

The realization of the biological significance of the benzimidazole scaffold came with the discovery that the N-ribosyl-dimethylbenzimidazole unit serves as an axial ligand for cobalt in vitamin B12.[7][8][9] This finding highlighted the scaffold's ability to interact with biological systems and spurred further investigation into its potential as a pharmacophore.

Foundational Synthetic Methodologies

The construction of the benzimidazole ring system is primarily achieved through the condensation of o-phenylenediamines with various one-carbon electrophiles. Over the decades, numerous refinements and novel approaches have been developed to enhance yield, purity, and substrate scope.

Phillips Condensation: A Classic Approach

The reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, often with heating, is a versatile and widely used method for preparing 2-substituted benzimidazoles.[5]

Experimental Protocol: Synthesis of 2-Substituted Benzimidazole via Phillips Condensation [5]

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.0-1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

-

Heating: Heat the reaction mixture under reflux for a period of 2-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

-

Precipitation and Isolation: Stir the mixture until a precipitate forms. Collect the crude product by filtration.

-

Purification: Purify the product by recrystallization from a suitable solvent.

Modern Synthetic Innovations

In recent years, a variety of more efficient and environmentally benign methods have been developed, including microwave-assisted synthesis and the use of novel catalysts.[5][10][11]

Experimental Protocol: Microwave-Assisted Synthesis of Benzimidazole Derivatives [5]

-

Reactant Mixture: In a microwave-safe vessel, combine o-phenylenediamine (1.0 equivalent), the carboxylic acid or aldehyde (1.0-1.2 equivalents), and any required catalyst or acid.

-

Vessel Sealing: Seal the vessel securely.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.

-

Cooling and Work-up: After irradiation, cool the vessel to room temperature. Perform the work-up as described in the conventional synthesis protocol, including neutralization, precipitation, and filtration.

-

Purification: Purify the final product by recrystallization.

The Rise of Benzimidazole-Based Therapeutics

The therapeutic potential of benzimidazole derivatives was unveiled in the mid-20th century, leading to the development of two major classes of drugs: anthelmintics and proton pump inhibitors.

Anthelmintics: Targeting the Parasite's Cytoskeleton

The journey of benzimidazole anthelmintics began with the discovery of thiabendazole's effectiveness against gastrointestinal nematodes in 1961 by Brown and his team.[12][13][14] This breakthrough paved the way for the development of a new generation of broad-spectrum anthelmintic agents.

A pivotal moment in this field was the discovery of albendazole in 1972 at SmithKline Animal Health Laboratories.[15] Patented in 1975, albendazole exhibited an exceptionally broad spectrum of activity against nematodes, cestodes, and trematodes.[15][16] It was first introduced for veterinary use in 1977 and later approved for human use in 1982.[14][15]

Mechanism of Action: Benzimidazole anthelmintics, including albendazole and mebendazole, exert their effect by binding to the colchicine-sensitive site of β-tubulin in parasitic worms.[13][16][17][18] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the parasite's cytoskeleton.[16][17][18] The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[16][17] The selective toxicity of these drugs is attributed to their much higher affinity for parasitic β-tubulin compared to mammalian tubulin.[18]

Caption: Mechanism of action of anthelmintic benzimidazoles.

Proton Pump Inhibitors: Revolutionizing Acid-Related Disorder Treatment

The development of proton pump inhibitors (PPIs) marked a paradigm shift in the management of acid-related gastrointestinal disorders. The journey began in the late 1970s at the Swedish pharmaceutical company AB Hässle, where researchers were investigating anti-secretory compounds. An early lead compound, timoprazole, a pyridylmethylsulfinyl benzimidazole, showed promise but also raised toxicity concerns.

Through structural modifications aimed at mitigating toxicity while preserving efficacy, a derivative of timoprazole, omeprazole, was first synthesized in 1979.[19][20] Omeprazole was found to be a potent and long-lasting inhibitor of the H+/K+-ATPase enzyme, the "proton pump," which is the final step in gastric acid production.[21] After filing an Investigational New Drug (IND) application in 1980 and entering Phase III trials in 1982, omeprazole was launched in Europe in 1988 as Losec and in the United States in 1990 as Prilosec.[19][21] By 1996, it had become the world's best-selling drug.[19]

Following the success of omeprazole, other benzimidazole-based PPIs were developed, including lansoprazole and pantoprazole.[19][22] A further advancement came with the development of esomeprazole, the (S)-(-)-isomer of omeprazole, which was approved in 2000 and offered more consistent and pronounced inhibition of acid secretion.[19]

Mechanism of Action: Benzimidazole PPIs are prodrugs that are weak bases.[19][23] They are administered in an inactive form and are absorbed into the systemic circulation. They then accumulate in the acidic canaliculi of the gastric parietal cells. In this acidic environment, the benzimidazole derivative undergoes a chemical rearrangement to form a reactive tetracyclic sulfenamide.[19] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase enzyme, irreversibly inhibiting its function and thereby blocking the secretion of gastric acid.[19][22][24]

Caption: Mechanism of action of benzimidazole-based proton pump inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and development of significant benzimidazole derivatives.

Table 1: Timeline of Key Discoveries and Developments

| Year | Event | Significance |

| 1872 | First synthesis of a benzimidazole derivative (2,5-dimethyl-1H-benzo[d]imidazole) by Hobrecker.[1][2][3][4] | Marks the beginning of benzimidazole chemistry. |

| 1961 | Discovery of thiabendazole's anthelmintic properties.[12][13][14] | First major therapeutic application of a benzimidazole derivative. |

| 1972 | Discovery of albendazole.[15] | Led to a broad-spectrum anthelmintic drug. |

| 1975 | Albendazole patented.[15][16] | Secured intellectual property for a key anthelmintic. |

| 1979 | First synthesis of omeprazole.[19][20] | Paved the way for a new class of acid-suppressing drugs. |

| 1982 | Albendazole approved for human use.[14][15] | Expanded treatment options for parasitic infections. |

| 1988 | Omeprazole launched in Europe.[19][24] | Revolutionized the treatment of acid-related disorders. |

| 2000 | Esomeprazole receives first approval.[19] | Introduced an improved, single-enantiomer PPI. |

Table 2: Key Benzimidazole-Based Drugs and Their Primary Applications

| Drug | Class | Primary Application |

| Thiabendazole | Anthelmintic | Treatment of various parasitic worm infections.[17] |

| Mebendazole | Anthelmintic | Treatment of gastrointestinal nematode infections.[17] |

| Albendazole | Anthelmintic | Broad-spectrum treatment of nematode, cestode, and trematode infections.[12][15][17] |

| Omeprazole | Proton Pump Inhibitor | Treatment of peptic ulcers, GERD, and other acid-related disorders.[19][21] |

| Lansoprazole | Proton Pump Inhibitor | Treatment of peptic ulcers and GERD.[19][22] |

| Pantoprazole | Proton Pump Inhibitor | Treatment of erosive esophagitis and other acid-related conditions.[19][22] |

| Astemizole | Antihistamine | Treatment of allergic reactions.[7] |

Conclusion and Future Perspectives

The journey of benzimidazole derivatives from their initial synthesis to their current status as indispensable therapeutic agents is a compelling narrative of scientific innovation. The structural simplicity and synthetic accessibility of the benzimidazole core, coupled with its ability to interact with a wide array of biological targets, have cemented its status as a privileged scaffold in drug discovery. The development of anthelmintics and proton pump inhibitors based on this scaffold has had a profound impact on global health.

Looking ahead, the versatility of the benzimidazole nucleus continues to be explored in various therapeutic areas, including oncology, virology, and neurology.[6][25][26][27] The ongoing research into novel derivatives and hybrid molecules promises to further expand the therapeutic utility of this remarkable heterocyclic system. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of benzimidazole derivatives is crucial for harnessing their full potential in the creation of the next generation of innovative medicines.

Caption: Logical workflow of benzimidazole derivative development.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ijmpronline.com [ijmpronline.com]

- 5. benchchem.com [benchchem.com]

- 6. isca.me [isca.me]

- 7. Benzimidazole - Wikipedia [en.wikipedia.org]

- 8. ijcrt.org [ijcrt.org]

- 9. maaz.ihmc.us [maaz.ihmc.us]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 12. Albendazole: a new drug for human parasitoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Albendazole - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 19. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 20. The physiological background behind and course of development of the first proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Omeprazole - Wikipedia [en.wikipedia.org]

- 22. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. grokipedia.com [grokipedia.com]

- 25. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]

- 26. mdpi.com [mdpi.com]

- 27. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-(1H-benzimidazol-1-yl)propanenitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(1H-benzimidazol-1-yl)propanenitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related benzimidazole and propanenitrile derivatives. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and similar molecules in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for analogous compounds and are intended to guide researchers in their analytical endeavors.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-2 (Benzimidazole) |

| ~7.80 | m | 1H | H-4 or H-7 (Benzimidazole) |

| ~7.55 | m | 1H | H-4 or H-7 (Benzimidazole) |

| ~7.35 | m | 2H | H-5 and H-6 (Benzimidazole) |

| ~4.50 | t | 2H | N-CH₂ |

| ~2.90 | t | 2H | CH₂-CN |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~144.0 | C-2 (Benzimidazole) |

| ~142.5 | C-7a (Benzimidazole) |

| ~134.0 | C-3a (Benzimidazole) |

| ~124.0 | C-5 or C-6 (Benzimidazole) |

| ~123.0 | C-5 or C-6 (Benzimidazole) |

| ~120.0 | C-4 or C-7 (Benzimidazole) |

| ~117.0 | CN (Nitrile) |

| ~110.0 | C-4 or C-7 (Benzimidazole) |

| ~40.0 | N-CH₂ |

| ~18.0 | CH₂-CN |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~2250 | Medium-Sharp | C≡N stretch (nitrile) |

| ~1620 | Medium | C=N stretch (imidazole) |

| ~1475 | Strong | C=C stretch (aromatic) |

| ~1280 | Medium | C-N stretch |

| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 171 | High | [M]⁺ (Molecular Ion) |

| 144 | Medium | [M - HCN]⁺ |

| 130 | Medium | [M - CH₂CN]⁺ |

| 118 | High | [Benzimidazole]⁺ |

| 91 | Medium | [C₇H₅N]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for benzimidazole derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum using standard acquisition parameters. For the ¹³C spectrum, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the residual solvent peak as a reference. Integrate the signals in the ¹H spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (for solid samples) or a suitable solvent (for liquid samples)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure (for solid samples using KBr pellet method):

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder into a pellet-forming die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Use the fragmentation pattern to deduce structural information about the molecule.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility of 3-(1H-benzimidazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-(1H-benzimidazol-1-yl)propanenitrile, a significant heterocyclic compound with potential applications in pharmaceutical and materials science. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common solvents. Furthermore, a qualitative assessment of its expected solubility based on its molecular structure is presented, alongside a detailed workflow for experimental determination.

Introduction

This compound is a molecule of interest due to its benzimidazole core, a heterocyclic aromatic organic compound that is a key structural component in a range of pharmacologically active agents. The nitrile group adds to its chemical functionality, influencing its polarity and potential as a synthetic intermediate. A thorough understanding of its solubility in various solvents is fundamental for its application in drug discovery, process chemistry, and formulation development.

Despite a comprehensive literature search, specific quantitative solubility data for this compound in common solvents were not found in publicly accessible scientific databases and publications. Consequently, this guide provides a robust, standard methodology for researchers to determine these crucial parameters experimentally.

Qualitative Solubility Profile

Based on the molecular structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both polar and non-polar characteristics.

-

Polar Characteristics: The benzimidazole ring system contains two nitrogen atoms capable of hydrogen bonding, and the nitrile group (-C≡N) is also polar. These features suggest potential solubility in polar solvents.

-

Non-Polar Characteristics: The fused benzene ring of the benzimidazole moiety and the propanenitrile backbone contribute to the molecule's non-polar surface area, which may lead to solubility in less polar organic solvents.

Therefore, it is anticipated that this compound will exhibit limited solubility in water and non-polar aliphatic hydrocarbons. Moderate to good solubility is expected in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., lower alcohols like methanol and ethanol), where both hydrogen bonding and dipole-dipole interactions can occur.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common solvents are not available in the reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | Data not available | Data not available | |

| Methanol | 25 | Data not available | Data not available | |

| Ethanol | 25 | Data not available | Data not available | |

| Acetone | 25 | Data not available | Data not available | |

| Acetonitrile | 25 | Data not available | Data not available | |

| Dichloromethane | 25 | Data not available | Data not available | |

| Ethyl Acetate | 25 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | |

| Toluene | 25 | Data not available | Data not available | |

| Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the equilibrium (thermodynamic) solubility of this compound using the widely accepted shake-flask method.[1][2][3]

4.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[4][5][6]

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended.[2]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).[6]

-

Accurately dilute the filtered saturated solution with the corresponding solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the literature, this guide provides a framework for its determination. The provided experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to generate this valuable data. A qualitative analysis suggests that the compound's solubility will be favored in polar organic solvents. The generation of precise solubility data is essential for the continued development and application of this promising compound in scientific research and industry.

References

physical properties of 3-(1H-benzimidazol-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-benzimidazol-1-yl)propanenitrile is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This document provides a comprehensive overview of the known physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently uncharacterized, biological significance.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉N₃ | [1] |

| Molecular Weight | 171.20 g/mol | [1] |

| Melting Point | 108-109 °C | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| CAS Number | 4414-84-0 | [1] |

Synthesis Protocol: Cyanoethylation of Benzimidazole

The synthesis of this compound is typically achieved through a Michael addition reaction, specifically the cyanoethylation of benzimidazole with acrylonitrile. This reaction is a common and efficient method for the N-alkylation of imidazole and benzimidazole derivatives.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of a similar compound, 3-(1H-imidazol-1-yl)propanenitrile[2].

Materials:

-

Benzimidazole

-

Acrylonitrile

-

Ethanol (absolute)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for filtration and washing

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzimidazole in absolute ethanol.

-

Addition of Acrylonitrile: To the stirred solution of benzimidazole, add an excess of acrylonitrile. A molar ratio of 1:3 (benzimidazole to acrylonitrile) is suggested to ensure complete reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight with continuous stirring.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acrylonitrile and ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel. Wash the purified crystals with diethyl ether and dry under vacuum.

-

Characterization: The structure and purity of the synthesized this compound can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of 7.2-8.0 ppm. The protons of the propanenitrile side chain would appear as two triplets in the upfield region, corresponding to the -CH₂- groups.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the benzimidazole ring and the propanenitrile side chain, including the characteristic signal for the nitrile carbon (-C≡N) at approximately 117-120 ppm.

-

FT-IR: The infrared spectrum would be characterized by a sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations would also be observed.

Potential Biological Significance

Currently, there is no specific data in the scientific literature detailing the biological activity or the signaling pathways associated with this compound. However, the broader class of benzimidazole derivatives is well-documented for a wide array of pharmacological activities.

-

Antimicrobial Activity: Many benzimidazole derivatives exhibit potent antibacterial and antifungal properties[10][11][12].

-

Antiviral Activity: The benzimidazole scaffold is a key component in several antiviral drugs, and various derivatives have shown efficacy against a range of viruses[13][14][15][16][17].

-

Cytotoxic and Anticancer Activity: A significant number of studies have reported the cytotoxic effects of benzimidazole derivatives against various cancer cell lines, highlighting their potential as anticancer agents[18][19].

Given the established biological importance of the benzimidazole nucleus, it is plausible that this compound may also possess interesting pharmacological properties. Further research is warranted to explore its potential bioactivity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via the cyanoethylation of benzimidazole.

References

- 1. This compound | C10H9N3 | CID 2998555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1H-Imidazol-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Benzimidazole [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 3-[(1H-Benzimidazol-2-yl)sulfanylmethyl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antiviral activity of some N-benzenesulphonylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Broad-spectrum antiviral agents [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. isca.me [isca.me]

- 19. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 3-(1H-benzimidazol-1-yl)propanenitrile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-(1H-benzimidazol-1-yl)propanenitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a straightforward and efficient aza-Michael addition of benzimidazole to acrylonitrile. This document outlines the necessary reagents, equipment, step-by-step procedure, and characterization data for the final product. The protocol is designed to be easily reproducible in a standard laboratory setting.

Introduction

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiulcer properties.[1] The incorporation of a propanenitrile side chain at the N-1 position of the benzimidazole ring yields this compound, a versatile intermediate for the synthesis of more complex molecules. This cyanoethylation reaction is a classic example of an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[1] This protocol details a reliable method for the preparation of this compound.

Reaction Scheme

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

Benzimidazole

-

Acrylonitrile

-

Potassium carbonate (anhydrous) or Sulfosalicylic acid

-

Ethanol or other suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure: Base-Catalyzed Synthesis

This procedure is adapted from methodologies employing a basic catalyst for the aza-Michael addition.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine benzimidazole (1.0 eq) and anhydrous potassium carbonate (1.2 eq).

-

Solvent Addition: Add a suitable solvent such as ethanol to the flask.

-

Reagent Addition: To the stirring suspension, add acrylonitrile (1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid catalyst from the reaction mixture.

-

Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Procedure: Acid-Catalyzed Synthesis

An alternative, eco-friendly approach utilizes an acid catalyst.[2]

-

Reaction Setup: In a round-bottom flask, dissolve benzimidazole (1.0 eq) and sulfosalicylic acid (catalytic amount) in a suitable solvent.[2]

-

Reagent Addition: Add acrylonitrile (1.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for the time specified in the reference protocol. Monitor the reaction by TLC.[2]

-

Work-up and Purification: Upon completion, the work-up and purification can be carried out as described in the base-catalyzed method.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Benzimidazole | 1.0 eq | General Protocol |

| Acrylonitrile | 1.1 - 1.5 eq | [2] |

| Catalyst (Base) | Anhydrous K₂CO₃ (1.2 eq) | [1] |

| Catalyst (Acid) | Sulfosalicylic acid (catalytic) | [2] |

| Reaction Conditions | ||

| Solvent | Ethanol | [3] |

| Temperature | Reflux (Base-catalyzed) | General Protocol |

| Room Temperature/Gentle Heat (Acid-catalyzed) | [2] | |

| Reaction Time | Several hours (monitor by TLC) | [1][2] |

| Product | ||

| Molecular Formula | C₁₀H₉N₃ | [4] |

| Molecular Weight | 171.20 g/mol | [4] |

| Appearance | Crystalline solid | [3] |

| Melting Point | 37 °C | [3] |

| Spectroscopic Data | ||

| IR (KBr, cm⁻¹) | 2247 (C≡N) | [1] |

| ¹H NMR (DMSO-d₆, ppm) | δ 8.02 (s, 1H), 7.66-7.70 (m, 1H), 7.44 (d, 1H), 7.17-7.27 (m, 2H), 4.49 (t, 2H), 2.81 (t, 2H) | Based on similar structures[5] |

| ¹³C NMR (DMSO-d₆, ppm) | δ 149.06, 141.84, 134.96, 125.20, 123.12, 122.29, 119.53, 118.61, 116.66, 62.77, 18.22 | Based on similar structures[1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Acrylonitrile is toxic and flammable. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are robust and can be readily implemented in a standard organic chemistry laboratory. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further synthetic applications and drug discovery programs.

References

Application Notes and Protocols for N-alkylation of Benzimidazole with Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of benzimidazole with acrylonitrile, a reaction commonly known as cyanoethylation or aza-Michael addition, is a significant transformation in synthetic organic chemistry. This reaction yields 1-(2-cyanoethyl)benzimidazole derivatives, which are valuable intermediates in the synthesis of various biologically active compounds. Benzimidazole scaffolds are prominent in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, and antiulcer properties.[1] The addition of the cyanoethyl group provides a versatile handle for further functionalization, making this a key reaction for drug discovery and development programs.

This document provides detailed experimental procedures for the N-alkylation of benzimidazole with acrylonitrile under different catalytic conditions, a summary of the quantitative data, and a visual representation of the general experimental workflow.

Reaction Principle

The core of this transformation is the nucleophilic addition of the benzimidazole nitrogen to the electron-deficient β-carbon of acrylonitrile. This reaction is typically facilitated by a base or a catalyst that enhances the nucleophilicity of the benzimidazole nitrogen or activates the acrylonitrile molecule.

Chemical Equation:

General reaction scheme for the N-alkylation of benzimidazole with acrylonitrile.

Experimental Protocols

Two distinct and effective protocols for the N-alkylation of benzimidazole with acrylonitrile are detailed below.

Protocol 1: Base-Catalyzed Synthesis under Microwave Irradiation

This protocol describes a rapid and efficient method for the cyanoethylation of benzimidazole derivatives using anhydrous potassium carbonate as a base under microwave irradiation.[1]

Materials:

-

Substituted benzimidazole (1.0 mmol)

-

Acrylonitrile (1.2 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 mmol)

-

Ethanol (10 mL)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine the substituted benzimidazole (1.0 mmol), acrylonitrile (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).

-

Add ethanol (10 mL) to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a controlled temperature (e.g., 80 °C) for a short duration (typically 5-15 minutes). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the inorganic solids by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 1-(2-cyanoethyl)benzimidazole derivative.

Protocol 2: Lipase-Catalyzed Synthesis in a Continuous-Flow Microreactor

This protocol outlines a green and efficient biocatalytic approach for the synthesis of N-substituted benzimidazole derivatives using an immobilized lipase in a microfluidic system.[2]

Materials:

-

Benzimidazole (0.1 M solution in a suitable solvent, e.g., methanol)

-

Acrylonitrile (0.12 M solution in the same solvent)

-

Immobilized Lipase TL from Thermomyces lanuginosus (Lipase TL IM) packed in a microreactor column

-

Syringe pumps

-

Microreactor system with temperature control

Procedure:

-

Prepare stock solutions of benzimidazole (0.1 M) and acrylonitrile (0.12 M) in methanol.

-

Set up the continuous-flow microreactor system with the Lipase TL IM packed column, ensuring a stable temperature (e.g., 45 °C).

-

Use syringe pumps to introduce the reactant solutions into the microreactor at a controlled flow rate to achieve the desired residence time (e.g., 35 minutes).[2]

-

Collect the reaction mixture at the outlet of the microreactor.

-

Monitor the conversion of the starting material by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once a steady state is achieved, continuously collect the product stream.

-

Remove the solvent from the collected solution under reduced pressure.

-

Purify the product by column chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data obtained from the N-alkylation of various benzimidazole derivatives with acrylonitrile under different reaction conditions.

Table 1: Microwave-Assisted Synthesis of 1-Cyanoethyl-2-aryloxymethylbenzimidazole Derivatives [1]

| Entry | R-group on Aryloxymethyl | Product | Yield (%) | Melting Point (°C) |

| 1 | H | 1-Cyanoethyl-2-phenoxymethylbenzimidazole | 85 | 135-137 |

| 2 | o-CH₃ | 1-Cyanoethyl-2-(o-tolyloxymethyl)benzimidazole | 88 | 142-144 |

| 3 | m-CH₃ | 1-Cyanoethyl-2-(m-tolyloxymethyl)benzimidazole | 82 | 128-129 |

| 4 | p-CH₃ | 1-Cyanoethyl-2-(p-tolyloxymethyl)benzimidazole | 92 | 165-167 |

| 5 | o-Cl | 1-Cyanoethyl-2-(o-chlorophenoxymethyl)benzimidazole | 91 | 187-189 |

| 6 | m-Cl | 1-Cyanoethyl-2-(m-chlorophenoxymethyl)benzimidazole | 86 | 155-157 |

| 7 | p-Cl | 1-Cyanoethyl-2-(p-chlorophenoxymethyl)benzimidazole | 95 | 198-200 |

Table 2: Lipase-Catalyzed Synthesis of N-Substituted Benzimidazole Derivatives [2]

| Entry | Benzimidazole Derivative | Acceptor | Product | Yield (%) |

| 1 | Benzimidazole | Acrylonitrile | 3-(1H-benzo[d]imidazol-1-yl)propanenitrile | 92 |

| 2 | 2-Methylbenzimidazole | Acrylonitrile | 3-(2-methyl-1H-benzo[d]imidazol-1-yl)propanenitrile | 95 |

| 3 | 5,6-Dimethylbenzimidazole | Acrylonitrile | 3-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile | 90 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of benzimidazole with acrylonitrile.

References

Application Notes and Protocols for 3-(1H-benzimidazol-1-yl)propanenitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 3-(1H-benzimidazol-1-yl)propanenitrile in drug discovery, based on the known biological activities of the broader benzimidazole class of compounds. Detailed experimental protocols are provided to guide the investigation of its potential therapeutic value.

Introduction to this compound

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic organic compounds that are of significant interest in medicinal chemistry. The benzimidazole scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity, leading to a wide range of pharmacological activities.[1] Derivatives of benzimidazole have been successfully developed into drugs for various therapeutic areas, including antiviral, antifungal, anticancer, and antihypertensive treatments.[1][2]

The structure of this compound, featuring a propanenitrile group at the N1 position of the benzimidazole ring, suggests potential for unique biological activities and metabolic profiles. These notes will explore its potential in antiviral and antifungal drug discovery, as well as its likely interaction with cytochrome P450 enzymes, a critical aspect of drug metabolism and safety.

Potential Therapeutic Applications

Antiviral Activity

Benzimidazole derivatives have shown broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[2][3] This activity is often attributed to the structural similarity of the benzimidazole nucleus to purine bases, allowing for interaction with viral enzymes and proteins.[1]

Key Considerations for this compound:

-

Mechanism of Action: The antiviral mechanism of benzimidazoles can vary, including inhibition of viral replication, interference with viral entry, or disruption of viral protein function. The specific mechanism of this compound would need to be elucidated through dedicated studies.

-

Viral Targets: Substituted benzimidazoles have demonstrated activity against viruses such as Respiratory Syncytial Virus (RSV), Coxsackie B4 virus, and Vaccinia virus.[2][3] Initial screening of this compound against a panel of relevant viruses is recommended.

Table 1: Representative Antiviral Activity of Substituted Benzimidazoles

| Compound Class | Virus | Assay | Potency (EC₅₀) | Reference |

| 2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Cell-based | As low as 20 nM | [3] |

| Substituted Benzimidazole | Coxsackie virus B4 | Not specified | Active | [2] |

| Substituted Benzimidazole | Vaccinia virus | Not specified | Active | [2] |

Antifungal Activity

The benzimidazole scaffold is a well-established pharmacophore in antifungal drug discovery.[1] Several benzimidazole derivatives exhibit potent activity against a range of fungal pathogens, often by inhibiting key fungal enzymes.[4][5]

Key Considerations for this compound:

-